3-Aminopropylmethylbis(trimethylsiloxy)silane
Overview
Description
3-Aminopropylmethylbis(trimethylsiloxy)silane is a chemical compound with the molecular formula C10H29NO2Si3 . It is a liquid substance used as a chemical intermediate . It is also known as 3-[(Methylbistrimethylsiloxy)silyl)]propylamine .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 44 bonds, including 15 non-H bonds, 7 rotatable bonds, and 1 primary aliphatic amine .Scientific Research Applications
1. Mesoporous Silicate Materials
3-Aminopropylmethylbis(trimethylsiloxy)silane contributes to the formation of mesoporous materials with various spatial organization, such as MCM-41 and MCM-48. Its role in the formation of mesoporous silicate structures has been demonstrated under specific synthesis regimes (Kondrashova et al., 2012).
2. Aminosilane-Functionalized Silica Surfaces
The chemical stability of 3-aminopropylsilane-functionalized silica surfaces, especially their performance in aqueous media, is critical in various applications. Studies have investigated the hydrolytic stability of these layers, revealing that certain preparation conditions and structural features of aminosilanes can enhance stability (Smith & Chen, 2008).
3. Corrosion Inhibition
Research into the molecular structure of silane derivatives, including 3-aminopropyl(trimethoxy)silane (APS), has found a correlation with corrosion inhibition. The functionality of these molecules plays a significant role in their reactivity and subsequent efficiency as corrosion inhibitors (Fan et al., 2019).
4. Surface Modification for Rare Earth Elements Recovery
The functionalization of silica gels with compounds like 3-Aminopropyl triethoxysilane (APTES) and 3-Aminopropyl trimethoxysilane (APTMS) has been explored for the recovery of rare earth elements (REE) from wastewater. This surface modification plays a crucial role in the selective removal of REEs (Ramasamy et al., 2017).
5. Biocompatible Silicone Development
A new biocompatible silicone comprising a carboxybetaine ester analogue and 3-methacryloxypropyltris(trimethylsiloxy)silane has shown high resistance to protein adsorption and bacterial adhesion, making it ideal for medical devices like contact lenses (Lin et al., 2011).
Mechanism of Action
The mechanism of action for 3-Aminopropylmethylbis(trimethylsiloxy)silane is not specified in the search results. As a chemical intermediate, it is used in the synthesis of other compounds .
It has a boiling point of 75-78°C at 0.75 mmHg and a density of 0.856 g/mL . The refractive index at 20°C is 1.4152 .
Safety and Hazards
3-Aminopropylmethylbis(trimethylsiloxy)silane may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing vapors, and use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .
Properties
IUPAC Name |
3-[methyl-bis(trimethylsilyloxy)silyl]propan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H29NO2Si3/c1-14(2,3)12-16(7,10-8-9-11)13-15(4,5)6/h8-11H2,1-7H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQQHTNSJIJFBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(CCCN)O[Si](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H29NO2Si3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401037365 | |
Record name | 3-(3-Aminopropyl)heptamethyltrisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401037365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42292-18-2 | |
Record name | 3-[1,3,3,3-Tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]-1-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42292-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Aminopropyl)heptamethyltrisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401037365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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